Trifluoroethylamine Substituent Confers Nanomolar Androgen Receptor Binding Versus Non-Fluorinated Analogs
In a series of 6-amino-4-(trifluoromethyl)quinolin-2-one ligands targeting the human androgen receptor (hAR), the bis-alkylamine derivative BDBM18585—which incorporates the (2,2-dimethylpropyl)(2,2,2-trifluoroethyl)amine moiety—exhibited a Ki of 12 nM and an EC50 of 1.80 nM in a CV-1 cell transcriptional activation assay [1]. The corresponding secondary amine that lacks the trifluoroethyl group (BDBM18575, 6-[(2,2-dimethylpropyl)amino]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one) is registered in BindingDB but carries no reported hAR affinity data, strongly implying that the trifluoroethyl substituent is critical for achieving nanomolar activity [2].
| Evidence Dimension | hAR binding affinity (Ki) and functional activity (EC50) |
|---|---|
| Target Compound Data | Ki 12 nM, EC50 1.80 nM (compound BDBM18585, incorporating the target amine) |
| Comparator Or Baseline | BDBM18575 (identical scaffold, primary neopentylamine; no trifluoroethyl group): no inhibitory activity reported |
| Quantified Difference | Inferred >100-fold difference in potency (absence of detectable binding) |
| Conditions | Transcriptional activation assay, hAR in CV-1 cells, pH 7.4, 2 °C |
Why This Matters
Directly demonstrates that the trifluoroethyl group is essential for high-affinity AR engagement, prioritizing procurement of this specific amine for AR-focused drug discovery programs.
- [1] BindingDB entry BDBM18585, 6-[(2,2-dimethylpropyl)(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one; hAR Ki 12 nM, EC50 1.80 nM. View Source
- [2] BindingDB entry BDBM18575, 6-[(2,2-dimethylpropyl)amino]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one; no hAR affinity data reported. View Source
